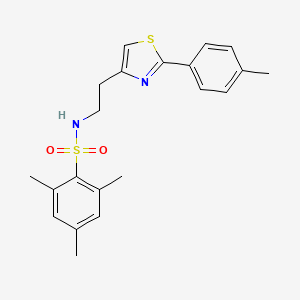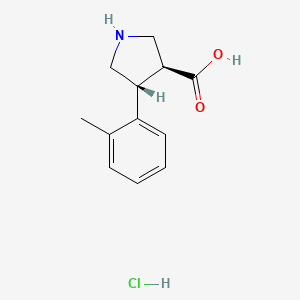![molecular formula C18H20FN5O2 B2899984 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 922136-74-1](/img/structure/B2899984.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds have been synthesized and evaluated for their inhibitory activities against Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of these compounds is based on scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . It can be performed in customary pilot and production plant equipment .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves multiple functional groups. The structure includes a pyrazolo[3,4-b]pyridine core, a fluorobenzyl group, and an isobutyramide group . The structure has been analyzed using X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a Diels–Alder reaction . The key intermediate reacts with Benzyl 1,2,3-triazine-5-carboxylate to form the correspondent compound . This compound is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Wirkmechanismus
Target of Action
The primary target of this compound is soluble guanylate cyclase (sGC) . sGC is present in various cell types, including the smooth muscle cells of blood vessels, and is activated by the endogenous ligand nitrous oxide (NO) .
Mode of Action
The compound binds to sGC and stimulates the production of the intracellular second messenger, guanosine 3′,5′-cyclic monophosphate (cGMP), independent of NO . It also stabilizes the NO-sGC binding and enhances the effect of endogenous NO on cGMP production .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP production mediate various physiological and tissue-protective effects. These include peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function .
Pharmacokinetics
The recommended initial dose of similar compounds is typically low and gradually increased to a target maintenance dose, according to tolerability .
Result of Action
The stimulation of sGC and the subsequent increase in cGMP production result in vasodilation and other tissue-protective effects . This can be beneficial in the treatment of conditions such as chronic heart failure .
Action Environment
Environmental factors such as the presence of endogenous NO, the health status of the patient, and the presence of other medications can influence the compound’s action, efficacy, and stability . For example, oxidative stress associated with cardiovascular disease can alter sGC, reducing its response to NO .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-12(2)17(25)20-7-8-24-16-14(9-22-24)18(26)23(11-21-16)10-13-5-3-4-6-15(13)19/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLCOKISXJUDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbaldehyde](/img/structure/B2899903.png)
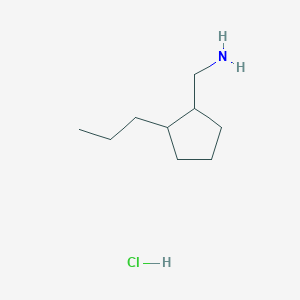
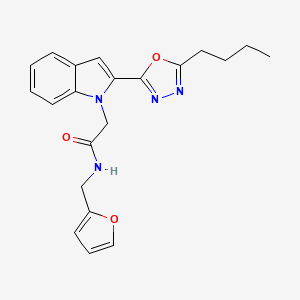
![2-(3-chloro-4-methoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2899906.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2899910.png)

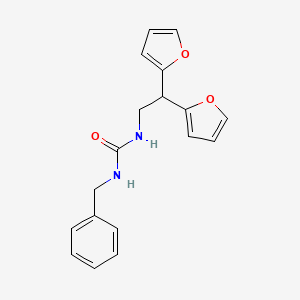
![6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2899916.png)
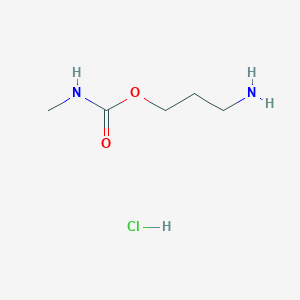
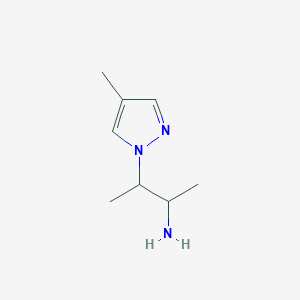
![N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2899922.png)
